molecular formula C18H25N3O7 B3971678 4-[1-[(3-Nitrophenyl)methyl]piperidin-4-yl]morpholine;oxalic acid

4-[1-[(3-Nitrophenyl)methyl]piperidin-4-yl]morpholine;oxalic acid

Cat. No.: B3971678
M. Wt: 395.4 g/mol
InChI Key: PLIDXSMNHNBIQN-UHFFFAOYSA-N
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Description

4-[1-[(3-Nitrophenyl)methyl]piperidin-4-yl]morpholine;oxalic acid is a complex organic compound that features a piperidine ring substituted with a morpholine ring and a nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[(3-Nitrophenyl)methyl]piperidin-4-yl]morpholine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitrophenylmethyl Group: This step involves the reaction of the piperidine derivative with a nitrophenylmethyl halide under basic conditions to form the desired substitution.

    Formation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction involving an appropriate morpholine precursor.

    Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-[(3-Nitrophenyl)methyl]piperidin-4-yl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The piperidine and morpholine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or sulfonates.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted piperidine and morpholine derivatives.

Scientific Research Applications

4-[1-[(3-Nitrophenyl)methyl]piperidin-4-yl]morpholine;oxalic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 4-[1-[(3-Nitrophenyl)methyl]piperidin-4-yl]morpholine involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The piperidine and morpholine rings may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]morpholine: Similar structure but with a different position of the nitro group.

    4-[1-[(3-Nitrophenyl)methyl]piperidin-4-yl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

4-[1-[(3-Nitrophenyl)methyl]piperidin-4-yl]morpholine;oxalic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both piperidine and morpholine rings, along with the nitrophenyl group, allows for diverse interactions and applications.

Properties

IUPAC Name

4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3.C2H2O4/c20-19(21)16-3-1-2-14(12-16)13-17-6-4-15(5-7-17)18-8-10-22-11-9-18;3-1(4)2(5)6/h1-3,12,15H,4-11,13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIDXSMNHNBIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCOCC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[1-[(3-Nitrophenyl)methyl]piperidin-4-yl]morpholine;oxalic acid

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